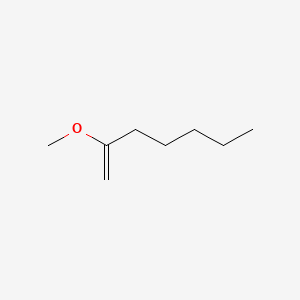

2-Methoxy-1-heptene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

61142-46-9 |

|---|---|

Molecular Formula |

C8H16O |

Molecular Weight |

128.21 g/mol |

IUPAC Name |

2-methoxyhept-1-ene |

InChI |

InChI=1S/C8H16O/c1-4-5-6-7-8(2)9-3/h2,4-7H2,1,3H3 |

InChI Key |

KJGVHZIDNOLMID-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(=C)OC |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Methoxy-1-heptene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Methoxy-1-heptene, a valuable intermediate in organic synthesis. The document details its chemical and physical properties, provides insights into its synthesis, and explores its potential applications. While specific biological activity and detailed toxicological data for this compound are not extensively documented in publicly available literature, this guide establishes a foundational understanding of the compound based on existing chemical knowledge.

Chemical Identity and Properties

This compound is an unsaturated ether with the molecular formula C8H16O.[1] Its chemical structure consists of a heptene backbone with a methoxy group attached to the second carbon atom.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C8H16O | [1] |

| Molecular Weight | 128.21 g/mol | [1] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | Approximately 160 °C | [1] |

| Density | Approximately 0.8 g/cm³ | [1] |

| CAS Number | 61142-46-9 |

Synthesis of this compound

The primary method for the synthesis of this compound involves the acid-catalyzed addition of methanol to 1-heptene. This reaction is a classic example of electrophilic addition to an alkene.

General Experimental Protocol: Acid-Catalyzed Methoxyalkenylation

Objective: To synthesize this compound from 1-heptene and methanol.

Materials:

-

1-heptene

-

Methanol (anhydrous)

-

Acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid)

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate

-

Distillation apparatus

-

Reaction flask with reflux condenser and magnetic stirrer

Procedure:

-

To a stirred solution of 1-heptene in an excess of anhydrous methanol, slowly add a catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid).

-

The reaction mixture is then heated to reflux and the reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the reaction is cooled to room temperature and quenched by the slow addition of a saturated sodium bicarbonate solution to neutralize the acid catalyst.

-

The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether).

-

The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

The solvent is removed under reduced pressure, and the crude product is purified by fractional distillation to yield pure this compound.

Logical Workflow for Synthesis:

Caption: Workflow for the synthesis of this compound.

Spectroscopic Data

Due to a lack of specific, publicly available spectroscopic data for this compound, the following are predicted characteristic spectral features based on its structure.

-

¹H NMR: Expected signals would include a singlet for the methoxy protons (CH₃O-) around 3.3-3.5 ppm, multiplets for the vinylic protons, and a series of multiplets for the aliphatic protons of the heptene chain.

-

¹³C NMR: A signal for the methoxy carbon is expected around 55-60 ppm. Signals for the sp² hybridized carbons of the double bond would appear in the downfield region (100-150 ppm), while the sp³ hybridized carbons of the alkyl chain would be found in the upfield region.

-

Infrared (IR) Spectroscopy: Key absorption bands would be expected for C-O-C stretching (around 1075-1150 cm⁻¹), C=C stretching (around 1640-1680 cm⁻¹), and =C-H stretching (around 3010-3095 cm⁻¹).

-

Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z = 128. Common fragmentation patterns would likely involve the loss of a methoxy group or cleavage of the alkyl chain.

Reactivity and Potential Applications

The chemical reactivity of this compound is primarily dictated by its carbon-carbon double bond and the ether linkage. It can undergo various reactions typical of alkenes and ethers.

-

Electrophilic Addition: The double bond is susceptible to attack by electrophiles, allowing for the introduction of a variety of functional groups.

-

Oxidation: The alkene can be cleaved under strong oxidizing conditions or converted to an epoxide.

-

Polymerization: The vinyl group can participate in polymerization reactions.[1]

-

Ether Cleavage: The ether bond can be cleaved under strong acidic conditions.

These reactive handles make this compound a potentially useful intermediate in the synthesis of more complex molecules, including those with potential pharmaceutical applications. The introduction of a methoxy group can influence the lipophilicity and metabolic stability of a target molecule, which are important considerations in drug design.

Biological Activity and Toxicology

There is a significant lack of publicly available data on the specific biological activity and toxicological profile of this compound. While some glycol ethers are known to exhibit toxicity, it is not possible to extrapolate these findings to this compound without specific studies.[2][3][4] Researchers and drug development professionals should handle this compound with appropriate caution, assuming it may be flammable and potentially harmful, and conduct thorough toxicological assessments as part of any development program.[1]

Signaling Pathway Hypothesis (Generic Alkene Ether):

While no specific signaling pathways have been identified for this compound, a hypothetical interaction based on its chemical class could involve metabolic pathways.

Caption: Hypothetical metabolic pathway for an alkene ether.

Conclusion

This compound is a chemical compound with established synthetic utility. Its physicochemical properties make it a viable intermediate for further chemical transformations. However, the current body of public knowledge is notably deficient in the areas of biological activity and toxicology. For professionals in drug development, this presents both an opportunity for novel research and a requirement for rigorous safety and efficacy testing before any potential therapeutic application can be considered. Further research is warranted to fully characterize this molecule and explore its potential in various scientific and industrial fields.

References

- 1. Buy this compound (EVT-14716175) | 61142-46-9 [evitachem.com]

- 2. Experimental studies on toxicity of ethylene glycol alkyl ethers in Japan - PMC [pmc.ncbi.nlm.nih.gov]

- 3. TR 064 - The Toxicology of Glycol Ethers and its Relevance to Man - ECETOC [ecetoc.org]

- 4. Glycol Ether Toxicology - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Physicochemical Data: Boiling Point

An In-Depth Technical Guide to the Boiling Point of 2-Methoxy-1-heptene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the boiling point of this compound, including comparative data with structurally related compounds. It details experimental protocols for its synthesis and the determination of its boiling point, adhering to industry standards. Visual diagrams are provided to illustrate key concepts and workflows.

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it. This physical constant is a crucial parameter in the identification, purification, and handling of chemical substances. For this compound, an unsaturated ether, its boiling point is influenced by its molecular weight, the presence of the polar ether group, and the non-polar hydrocarbon chain.

An approximate boiling point for this compound has been reported to be around 160 °C. For a precise determination, standardized experimental procedures are necessary. Below is a comparative summary of the boiling points of this compound and related C7 and C8 compounds to provide a broader context.

Table 1: Comparative Boiling Point Data

| Compound Name | Chemical Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| 1-Heptene | C₇H₁₄ | 98.19 | 94 |

| n-Heptane | C₇H₁₆ | 100.21 | 98 |

| 2-Methyl-1-heptene | C₈H₁₆ | 112.21 | 117-120 |

| n-Octane | C₈H₁₈ | 114.23 | 125.7 |

| This compound | C₈H₁₆O | 128.21 | ~160 |

| 1-Methoxyoctane | C₉H₂₀O | 144.26 | 174-176 |

Experimental Protocols

Synthesis of this compound via Williamson Ether Synthesis

The Williamson ether synthesis is a versatile and widely used method for the preparation of ethers.[1][2] This Sₙ2 reaction involves the reaction of an alkoxide with a primary alkyl halide or other substrate with a good leaving group.[2] For the synthesis of this compound, a plausible approach involves the reaction of a methoxide source with a 1-heptene derivative bearing a leaving group at the 2-position, or the reaction of a 1-hepten-2-olate with a methylating agent. An alternative and more direct route could be the acid-catalyzed addition of methanol to 1-heptyne, followed by partial reduction, or the methoxymercuration-demercuration of 1-heptyne.

However, a more common modern approach for this specific structure would be the acid-catalyzed methoxylation of 1-heptene.

Protocol: Acid-Catalyzed Methoxylation of 1-Heptene

Materials:

-

1-Heptene (97%)

-

Methanol (Anhydrous, 99.8%)

-

Amberlyst® 15 (acidic resin catalyst)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Deionized water

-

Round-bottom flask (250 mL) with a reflux condenser and magnetic stirrer

-

Heating mantle

-

Separatory funnel (500 mL)

-

Distillation apparatus

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-heptene (0.1 mol, 9.82 g) and anhydrous methanol (0.5 mol, 16.02 g).

-

Add Amberlyst® 15 catalyst (5 g) to the reaction mixture.

-

Heat the mixture to reflux (approximately 65-70 °C) with constant stirring.

-

Monitor the reaction progress by taking small aliquots periodically and analyzing them by gas chromatography (GC). The reaction is typically complete within 4-6 hours.

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Filter the reaction mixture to remove the Amberlyst® 15 catalyst.

-

Transfer the filtrate to a 500 mL separatory funnel and add 100 mL of diethyl ether.

-

Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of deionized water to neutralize any remaining acid and remove excess methanol.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Filter the dried solution to remove the sodium sulfate.

-

Concentrate the solution using a rotary evaporator to remove the diethyl ether.

-

Purify the crude product by fractional distillation under atmospheric pressure to obtain pure this compound. Collect the fraction boiling at approximately 160 °C.

Determination of Boiling Point by Distillation (ASTM D1078)

The boiling point of this compound can be accurately determined using a standard distillation method, such as that outlined in ASTM D1078.[3][4][5][6] This method is suitable for volatile organic liquids with boiling points between 30 and 350 °C.[3]

Apparatus:

-

Distillation flask (100 mL)

-

Condenser

-

Distillation adapter

-

Calibrated thermometer (ASTM 7C or equivalent)

-

Heating mantle or oil bath

-

Receiving graduated cylinder (100 mL)

-

Boiling chips

Procedure:

-

Place 100 mL of the purified this compound into the distillation flask along with a few boiling chips.

-

Assemble the distillation apparatus, ensuring the thermometer bulb is positioned correctly, with the top of the bulb level with the bottom of the side arm of the flask.

-

Begin heating the flask to induce boiling. The heating rate should be adjusted so that the first drop of distillate falls from the condenser in 5 to 10 minutes.

-

Record the temperature at which the first drop of distillate is collected. This is the initial boiling point.

-

Continue the distillation at a rate of 4 to 5 mL per minute.

-

Record the temperature at regular intervals (e.g., after every 5 or 10 mL of distillate is collected).

-

The temperature at which the last of the liquid evaporates from the bottom of the flask is the final boiling point. The boiling range is the difference between the initial and final boiling points. For a pure compound, this range should be narrow.

-

All temperature readings should be corrected for barometric pressure.

Visualizations

Synthesis and Purification Workflow

The following diagram illustrates the workflow for the synthesis and purification of this compound as described in the experimental protocol.

Factors Influencing Boiling Point

The boiling point of an organic molecule is determined by the strength of its intermolecular forces. The following diagram illustrates the key structural features of this compound and how they influence its boiling point in comparison to related molecules.

References

- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 2. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 3. store.astm.org [store.astm.org]

- 4. ASTM D1078: Distillation Range Measurement of Liquid VOCs - Analytice [analytice.com]

- 5. webstore.ansi.org [webstore.ansi.org]

- 6. store.astm.org [store.astm.org]

In-Depth Technical Guide: 2-Methoxy-1-heptene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties and synthetic methodologies related to 2-Methoxy-1-heptene. The information is intended to support research and development activities where this compound may be utilized as a chemical intermediate or building block.

Physicochemical Properties

Quantitative data for this compound is summarized in the table below. Due to a lack of experimentally determined density values in peer-reviewed literature, an approximate value from a commercial supplier is provided for guidance. Further experimental verification is recommended for applications sensitive to this parameter.

| Property | Value | Source |

| Molecular Formula | C₈H₁₆O | N/A |

| Molecular Weight | 128.21 g/mol | N/A |

| Approximate Density | ~ 0.8 g/cm³ | Commercial Supplier[1] |

| Boiling Point | Approximately 160 °C | Commercial Supplier[1] |

| Appearance | Colorless liquid | Commercial Supplier[1] |

Synthesis of this compound: Experimental Protocol

Reaction Principle:

The synthesis involves the electrophilic addition of a proton to the double bond of 1-heptene, forming a secondary carbocation. This is followed by the nucleophilic attack of methanol on the carbocation and subsequent deprotonation to yield the final ether product.

General Experimental Protocol (Hypothetical):

-

Materials:

-

1-heptene

-

Anhydrous methanol

-

Strong acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid)

-

Anhydrous sodium bicarbonate (for neutralization)

-

Anhydrous magnesium sulfate or sodium sulfate (for drying)

-

Appropriate organic solvents for extraction (e.g., diethyl ether, dichloromethane)

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-heptene in an excess of anhydrous methanol.

-

Cool the mixture in an ice bath.

-

Slowly add a catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid).

-

Allow the reaction mixture to stir at room temperature or gently heat under reflux. The reaction progress should be monitored by a suitable analytical technique, such as gas chromatography (GC) or thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by slowly adding a saturated solution of sodium bicarbonate until the acid is neutralized.

-

Perform a liquid-liquid extraction using an appropriate organic solvent.

-

Wash the combined organic layers with brine.

-

Dry the organic phase over an anhydrous drying agent (e.g., magnesium sulfate).

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by fractional distillation to isolate this compound.

-

Note: This is a generalized procedure and would require optimization of reaction conditions such as temperature, reaction time, and catalyst loading for optimal yield and purity.

Visualizations

Logical Relationship of Synthesis

The following diagram illustrates the logical progression from starting materials to the final product in the synthesis of this compound.

Caption: Logical workflow for the synthesis of this compound.

Experimental Workflow for Synthesis

The diagram below outlines the key steps in a typical laboratory workflow for the synthesis and purification of this compound.

Caption: Experimental workflow for the synthesis of this compound.

References

Technical Guide to the Spectral Analysis of 2-Methoxy-1-heptene

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive searches of scientific databases and literature did not yield experimentally obtained spectral data for 2-methoxy-1-heptene. The following guide provides predicted spectral data based on established principles of spectroscopy and analysis of analogous compounds. This information is intended to serve as a reference and guide for the analysis of this or structurally similar molecules.

Predicted and Analogous Spectral Data

Due to the absence of experimental spectra for this compound, this section presents predicted values and data from closely related analogs to provide a reasonable estimation of its spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectral Data (300 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.95 | d | 1H | =CH₂ (geminal) |

| ~3.85 | d | 1H | =CH₂ (geminal) |

| ~3.50 | s | 3H | -OCH₃ |

| ~2.00 | t | 2H | -CH₂-CH₂-CH₂-CH₃ |

| ~1.40 | m | 2H | -CH₂-CH₂-CH₂-CH₃ |

| ~1.30 | m | 2H | -CH₂-CH₂-CH₂-CH₃ |

| ~0.90 | t | 3H | -CH₂-CH₂-CH₂-CH₃ |

Note: The chemical shifts for the vinyl protons (=CH₂) are estimates; they are highly sensitive to the conformation of the molecule.

Predicted ¹³C NMR Spectral Data (75 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~160 | C1 (=CH₂) |

| ~85 | C2 (-C=) |

| ~56 | -OCH₃ |

| ~32 | C3 (-CH₂-) |

| ~30 | C4 (-CH₂-) |

| ~22 | C5 (-CH₂-) |

| ~14 | C6 (-CH₃) |

Rationale for Predictions: The predicted shifts are based on the typical ranges for protons and carbons in similar chemical environments. For instance, the protons of a methoxy group generally appear as a singlet between 3.3 and 4.0 ppm.[1] Alkenyl protons are typically found between 4.5 and 6.5 ppm, and their carbon signals are in the 100-150 ppm range.[2] The electron-donating methoxy group will influence the precise shifts of the vinyl group.

Infrared (IR) Spectroscopy

Expected Characteristic IR Absorptions

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | =C-H stretch |

| 2960-2850 | Strong | C-H stretch (alkyl) |

| ~1640 | Medium | C=C stretch (vinyl ether) |

| ~1200 | Strong | C-O stretch (asymmetric) |

| ~1050 | Strong | C-O stretch (symmetric) |

Note: The C=C stretching frequency in vinyl ethers is typically lower than in simple alkenes due to resonance with the oxygen lone pair. The C-O stretching bands are usually strong and characteristic.[3][4]

Mass Spectrometry (MS)

Expected Fragmentation Pattern

The mass spectrum of this compound (Molecular Weight: 128.21 g/mol ) is expected to show a molecular ion peak (M⁺) at m/z = 128. The fragmentation is likely to proceed through pathways common to ethers and alkenes.

| m/z | Fragment | Proposed Fragmentation Pathway |

| 128 | [C₈H₁₆O]⁺ | Molecular Ion |

| 113 | [C₇H₁₃O]⁺ | Loss of a methyl radical (·CH₃) from the methoxy group or the alkyl chain. |

| 97 | [C₆H₉O]⁺ | Alpha-cleavage with loss of an ethyl radical (·C₂H₅). |

| 85 | [C₅H₉O]⁺ | Cleavage of the alkyl chain. |

| 71 | [C₄H₇O]⁺ | Further fragmentation of the alkyl chain. |

| 57 | [C₄H₉]⁺ | Butyl cation from cleavage of the C-O bond. |

| 43 | [C₃H₇]⁺ | Propyl cation. |

Note: The most prominent fragmentation pathways for ethers often involve cleavage of the C-O bond and α-cleavage at the carbon adjacent to the oxygen.[5][6]

Experimental Protocols

As no specific experimental protocol for the synthesis and spectral characterization of this compound was found, a general and modern method for the synthesis of vinyl ethers from primary alcohols is provided below. This method utilizes a palladium-catalyzed transetherification, which is a common and efficient way to produce such compounds.[1]

Synthesis of a Vinyl Ether via Palladium-Catalyzed Transetherification

This protocol is adapted from a general procedure for the synthesis of functionalized vinyl ethers.[1]

Materials:

-

1-Heptanol

-

Ethyl vinyl ether (EVE)

-

Palladium(II) acetate [Pd(OAc)₂]

-

1,10-Phenanthroline

-

Dichloromethane (CH₂Cl₂)

-

Argon or Nitrogen gas (for inert atmosphere)

-

Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)

-

Magnetic stirrer and heating plate

Procedure:

-

Catalyst Preparation: In a Schlenk flask under an inert atmosphere (Argon), dissolve palladium(II) acetate (0.02 mmol) and 1,10-phenanthroline (0.03 mmol) in dichloromethane (5 mL). Stir the solution at room temperature for 15 minutes to allow for the formation of the catalyst complex.

-

Reaction Mixture: To the catalyst solution, add 1-heptanol (1.0 mmol) followed by a significant excess of ethyl vinyl ether (e.g., 12 mmol).

-

Reaction Conditions: Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess ethyl vinyl ether and solvent.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to isolate the desired 1-vinyloxyheptane. The product, if it were this compound, would be subjected to purification to remove any unreacted starting materials and byproducts.

Characterization:

The purified product would then be characterized by the spectroscopic methods detailed above:

-

¹H and ¹³C NMR: The sample would be dissolved in an appropriate deuterated solvent (e.g., CDCl₃), and spectra would be recorded on an NMR spectrometer.

-

IR Spectroscopy: A thin film of the neat liquid would be analyzed using an FTIR spectrometer.

-

Mass Spectrometry: The sample would be analyzed by a mass spectrometer, likely using electron ionization (EI) to induce fragmentation.

Visualization of Spectral Data Analysis Workflow

The following diagram illustrates the logical workflow for the structural elucidation of an unknown vinyl ether using the primary spectroscopic techniques discussed.

Caption: Logical workflow for the structural elucidation of a vinyl ether.

References

- 1. Synthesis and characterization of novel functional vinyl ethers that bear various groups [comptes-rendus.academie-sciences.fr]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. IR spectrum: Ethers [quimicaorganica.org]

- 4. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. pubs.acs.org [pubs.acs.org]

- 6. google.com [google.com]

In-Depth Technical Guide to 13C NMR Analysis of 2-Methoxy-1-heptene

This technical guide provides a comprehensive overview of the 13C Nuclear Magnetic Resonance (NMR) analysis of 2-methoxy-1-heptene, tailored for researchers, scientists, and drug development professionals. The document details the compound's 13C NMR spectral data, outlines a standard experimental protocol for data acquisition, and presents a logical workflow for the analysis process.

Quantitative 13C NMR Data for this compound

The 13C NMR spectrum of this compound exhibits eight distinct signals, corresponding to each carbon atom in the molecule. The chemical shifts are influenced by the electronic environment of each carbon. The presence of the electron-donating methoxy group and the double bond significantly impacts the chemical shifts of the olefinic carbons. The assignments are based on established principles of 13C NMR spectroscopy and spectral data available in public databases.

Table 1: 13C NMR Chemical Shift Data for this compound

| Carbon Atom | Chemical Shift (δ) in ppm |

| C1 (CH2=) | 83.9 |

| C2 (=C-O) | 160.7 |

| C3 (-CH2-) | 33.7 |

| C4 (-CH2-) | 27.6 |

| C5 (-CH2-) | 31.8 |

| C6 (-CH2-) | 22.7 |

| C7 (-CH3) | 14.1 |

| O-CH3 | 56.5 |

Solvent: CDCl3, Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Detailed Experimental Protocol for 13C NMR Spectroscopy

The following protocol outlines the standard procedure for acquiring a high-quality 13C NMR spectrum of a liquid sample like this compound.

Sample Preparation

Proper sample preparation is critical for obtaining a high-resolution NMR spectrum.[1][2][3]

-

Sample Purity: Ensure the this compound sample is of high purity to avoid signals from contaminants.

-

Solvent Selection: Use a deuterated solvent to avoid a large solvent signal in the proton spectrum, which is often acquired alongside the 13C spectrum. Chloroform-d (CDCl3) is a common choice for nonpolar organic compounds.[3]

-

Concentration: For a 13C NMR spectrum, a higher concentration is generally required compared to 1H NMR due to the low natural abundance of the 13C isotope.[4] A concentration of 20-50 mg of the analyte dissolved in 0.6-0.7 mL of the deuterated solvent is recommended.[3]

-

NMR Tube: Use a clean, dry, high-quality 5 mm NMR tube. The solution height in the tube should be approximately 4-5 cm.[3]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0.00 ppm.[2]

-

Homogenization: Ensure the sample is fully dissolved and the solution is homogeneous. Vortexing or gentle sonication can be used to aid dissolution.[3]

-

Filtering: To remove any particulate matter that can degrade the spectral resolution, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.[1]

NMR Spectrometer Setup and Data Acquisition

The following are general steps for setting up an NMR spectrometer for 13C NMR data acquisition. Specific commands and procedures may vary depending on the instrument manufacturer and software.[5]

-

Insertion: Carefully insert the NMR tube into the spinner turbine and place it in the magnet.

-

Locking: The spectrometer's field frequency is locked onto the deuterium signal of the solvent to compensate for any magnetic field drift during the experiment.[3]

-

Shimming: The magnetic field homogeneity is optimized by adjusting the shim coils. This process, known as shimming, is crucial for obtaining sharp spectral lines and high resolution.[3]

-

Tuning and Matching: The NMR probe is tuned to the 13C frequency and the impedance is matched to the spectrometer's electronics to ensure efficient transfer of radiofrequency power.[3]

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse sequence with proton decoupling is typically used for a routine 13C NMR spectrum.

-

Spectral Width: The spectral width should be set to encompass all expected 13C signals, typically from 0 to 220 ppm for organic molecules.[6]

-

Number of Scans (NS): Due to the low sensitivity of the 13C nucleus, a larger number of scans is required compared to 1H NMR. The number of scans can range from several hundred to several thousand depending on the sample concentration.

-

Relaxation Delay (D1): A relaxation delay is the time between pulses to allow the nuclei to return to their equilibrium state. A delay of 1-2 seconds is common for qualitative spectra. For quantitative analysis, a longer delay is necessary to ensure complete relaxation of all carbon nuclei.

-

Proton Decoupling: To simplify the spectrum and improve the signal-to-noise ratio, broadband proton decoupling is employed. This removes the splitting of carbon signals by attached protons, resulting in a single sharp peak for each unique carbon atom.[7]

-

-

Data Acquisition: Start the acquisition process (often with a command like zg for "zero and go").[5]

Data Processing

Once the acquisition is complete, the raw data (Free Induction Decay or FID) is processed to obtain the final spectrum.

-

Fourier Transform (FT): The FID, which is a time-domain signal, is converted into a frequency-domain spectrum using a Fourier transform.

-

Phase Correction: The phase of the spectrum is adjusted to ensure that all peaks are in the absorptive mode and have a flat baseline.

-

Baseline Correction: The baseline of the spectrum is corrected to be flat and at zero intensity.

-

Referencing: The chemical shift scale is referenced by setting the TMS signal to 0.00 ppm.

-

Peak Picking: The chemical shifts of the peaks in the spectrum are identified and listed.

Visualization of the 13C NMR Analysis Workflow

The following diagram illustrates the logical workflow of a 13C NMR analysis, from the initial sample preparation to the final data interpretation.

Caption: Workflow for 13C NMR Analysis.

References

- 1. NMR Sample Preparation [nmr.chem.umn.edu]

- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 4. research.reading.ac.uk [research.reading.ac.uk]

- 5. chem.uiowa.edu [chem.uiowa.edu]

- 6. chem.uoi.gr [chem.uoi.gr]

- 7. chem.libretexts.org [chem.libretexts.org]

Mass Spectrometry of 2-Methoxy-1-heptene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometric analysis of 2-Methoxy-1-heptene, a volatile organic compound of interest in various research and development domains. The absence of a publicly available, experimentally determined mass spectrum for this specific compound necessitates a detailed predictive analysis based on established fragmentation principles of vinyl ethers and unsaturated hydrocarbons. This document outlines the probable fragmentation pathways under electron ionization (EI) and provides a standardized experimental protocol for its analysis using Gas Chromatography-Mass Spectrometry (GC-MS).

Predicted Electron Ionization Mass Spectrum

The mass spectrum of this compound is predicted to be characterized by a series of fragment ions resulting from the cleavage of the molecular ion (M+•). The molecular weight of this compound (C8H16O) is 128.21 g/mol , and its molecular ion is expected at an m/z of 128. Due to the presence of the ether linkage and the double bond, the molecular ion peak may be of low to moderate intensity.

The primary fragmentation mechanisms anticipated for this compound are alpha-cleavage, allylic cleavage, and rearrangements, which are common for unsaturated ethers.

Table 1: Predicted Mass Spectral Data for this compound

| m/z | Predicted Fragment Ion | Proposed Fragmentation Pathway | Predicted Relative Abundance |

| 128 | [C8H16O]+• | Molecular Ion | Low to Medium |

| 113 | [C7H13O]+ | Loss of a methyl radical (•CH3) from the methoxy group. | Medium |

| 97 | [C7H13]+ | Loss of a methoxy radical (•OCH3). | Medium to High |

| 85 | [C5H9O]+ | Alpha-cleavage with loss of a propyl radical (•C3H7). This is a highly probable and stabilizing fragmentation. | High (likely base peak) |

| 71 | [C4H7O]+ | Cleavage of the C4-C5 bond of the heptyl chain. | Medium |

| 57 | [C4H9]+ | Fragmentation of the heptyl chain. | Medium |

| 43 | [C3H7]+ | Fragmentation of the heptyl chain. | High |

| 31 | [CH3O]+ | Cleavage of the C-O bond. | Medium |

Proposed Fragmentation Pathways

The fragmentation of this compound under electron ionization is initiated by the removal of an electron to form a radical cation. The resulting molecular ion undergoes a series of cleavage and rearrangement reactions to yield characteristic fragment ions.

Diagram 1: Proposed Fragmentation Pathway of this compound

Caption: Predicted fragmentation of this compound.

Experimental Protocol: GC-MS Analysis

This section details a standard operating procedure for the analysis of this compound using a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization source.[1][2][3]

Sample Preparation

Due to its volatility, this compound is amenable to direct analysis or analysis via headspace or purge-and-trap techniques for trace-level detection.

-

Direct Injection: For pure samples or high concentrations, dilute the sample in a volatile solvent such as hexane or dichloromethane to a concentration of 1-10 µg/mL.

-

Headspace Analysis: For solid or liquid matrices, samples can be heated in a sealed vial to allow the volatile components to partition into the headspace, which is then injected into the GC.

-

Purge-and-Trap: For aqueous samples, purge the sample with an inert gas to extract the volatile organic compounds, which are then trapped on a sorbent material and subsequently desorbed into the GC system.[1]

Instrumentation

-

Gas Chromatograph: Equipped with a capillary column suitable for volatile organic compound analysis (e.g., DB-5ms, HP-5ms, or equivalent 5% phenyl-methylpolysiloxane).

-

Mass Spectrometer: A quadrupole or ion trap mass spectrometer with an electron ionization (EI) source.

Table 2: GC-MS Operating Conditions

| Parameter | Recommended Setting |

| Gas Chromatograph | |

| Injection Mode | Split/Splitless (Split ratio of 50:1 for concentrated samples) |

| Injector Temperature | 250 °C |

| Carrier Gas | Helium (99.999% purity) |

| Flow Rate | 1.0 mL/min (constant flow) |

| Oven Program | Initial temperature: 40 °C, hold for 2 minRamp: 10 °C/min to 250 °CHold: 5 min at 250 °C |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Electron Energy | 70 eV |

| Ion Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Mass Range | m/z 30-350 |

| Scan Speed | 1000 amu/s |

| Solvent Delay | 3 minutes |

Data Acquisition and Processing

Acquire the data in full scan mode to obtain the complete mass spectrum. Process the data using the instrument's software to identify the chromatographic peak corresponding to this compound and to extract its mass spectrum. The background spectrum should be subtracted to obtain a clean mass spectrum of the analyte.

Experimental Workflow

The overall process for the mass spectrometric analysis of this compound is depicted in the following workflow diagram.

Diagram 2: GC-MS Experimental Workflow

Caption: General workflow for GC-MS analysis.

References

- 1. dem.ri.gov [dem.ri.gov]

- 2. Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants | Springer Nature Experiments [experiments.springernature.com]

- 3. Gas chromatography-mass spectrometry method for determination of biogenic volatile organic compounds emitted by plants - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Methoxy-1-heptene

Introduction

2-Methoxy-1-heptene is an organic compound classified as an enol ether. Its structure consists of a seven-carbon heptene backbone with a double bond at the first carbon (C1) and a methoxy group (-OCH₃) attached to the second carbon (C2). The IUPAC name for this compound is 2-methoxyhept-1-ene . This guide provides a comprehensive overview of its synthesis, physicochemical properties, and reactivity, tailored for researchers and professionals in drug development and chemical synthesis.

Physicochemical and Spectroscopic Data

The following tables summarize the key physical, chemical, and spectroscopic properties of this compound.

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₁₆O | PubChem[1] |

| Molecular Weight | 128.21 g/mol | EvitaChem[2] |

| Appearance | Colorless liquid | EvitaChem[2] |

| Boiling Point | Approximately 160 °C | EvitaChem[2] |

| Density | Approximately 0.8 g/cm³ | EvitaChem[2] |

| Stability | Stable under normal conditions, but sensitive to oxidation. | EvitaChem[2] |

| Reactivity | Reacts readily with strong acids and bases. | EvitaChem[2] |

Table 2: Spectroscopic Data (Predicted/Typical)

| Spectrum | Key Features |

| ¹H NMR | Signals expected for vinylic protons, a methoxy group singlet, and aliphatic protons of the heptyl chain. |

| ¹³C NMR | Signals for sp² hybridized carbons of the double bond, a methoxy carbon, and sp³ hybridized carbons of the heptyl chain. |

| IR Spectroscopy | Characteristic peaks for C=C stretching (around 1650 cm⁻¹), C-O-C stretching (around 1100 cm⁻¹), and C-H stretching. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight (128.21 m/z) and characteristic fragmentation patterns. |

Synthesis of this compound

The synthesis of this compound can be achieved through various methods, with the acid-catalyzed addition of methanol to an alkyne or the elimination from a di-alkoxy precursor being common strategies. A prevalent method involves the alkylation of 1-heptene with methanol under acidic conditions.[2]

Experimental Protocol: Acid-Catalyzed Methoxylation of 1-Heptyne

This protocol describes a plausible two-step synthesis route starting from 1-heptyne, proceeding through an intermediate to yield this compound.

Materials:

-

1-Heptyne

-

Methanol (anhydrous)

-

Mercury(II) oxide (HgO)

-

Sulfuric acid (concentrated)

-

Sodium methoxide

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Pentane

Procedure:

-

Preparation of 2,2-dimethoxyheptane:

-

In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, suspend mercury(II) oxide in anhydrous methanol.

-

Add concentrated sulfuric acid dropwise while cooling the flask in an ice bath.

-

Add 1-heptyne dropwise to the stirred solution.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours.

-

Cool the reaction mixture and neutralize with sodium methoxide.

-

Pour the mixture into water and extract with diethyl ether.

-

Wash the organic layer with water, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain crude 2,2-dimethoxyheptane.

-

-

Elimination to form this compound:

-

The crude 2,2-dimethoxyheptane is subjected to elimination conditions, for example, by heating with a catalytic amount of a strong acid, or by using a base to promote elimination if a suitable leaving group is present on an adjacent carbon. A more controlled method involves pyrolysis over a suitable catalyst.

-

-

Purification:

-

The resulting crude this compound is purified by fractional distillation under reduced pressure to yield the final product.

-

Synthesis Workflow Diagram

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Theoretical Properties of Vinyl Ethers

Introduction

Vinyl ethers are a class of organic compounds containing an ether linkage to a vinyl group (–O–CH=CH₂). The interaction between the oxygen's lone pair electrons and the vinyl group's π-system imparts unique electronic and structural properties that make them valuable intermediates in organic synthesis and polymer chemistry. Their electron-rich double bond makes them highly reactive towards electrophiles and adept participants in various cycloaddition and polymerization reactions. This guide provides a detailed examination of the core theoretical properties of vinyl ethers, focusing on their electronic structure, conformational isomerism, spectroscopic characteristics, and key reaction mechanisms.

Electronic Structure and Resonance

The defining feature of a vinyl ether's electronic structure is the p,π-conjugation between the oxygen atom's lone pair and the C=C double bond's π-orbital. This interaction leads to the delocalization of electron density, which can be represented by the following resonance structures:

This resonance has several important consequences:

-

It increases the electron density on the β-carbon of the vinyl group, making it highly susceptible to electrophilic attack.

-

It imparts partial double-bond character to the C–O bond, leading to a barrier to rotation around this bond.

-

The contribution of the charge-separated resonance form decreases as the alkyl group (R) becomes more electron-donating.

Conformational Analysis: Rotational Isomerism

Due to the partial double-bond character of the C–O bond, vinyl ethers exist as a mixture of rotational isomers (rotamers). The two primary conformers are the planar s-cis and s-trans forms, where the "s" refers to the conformation around the single (sigma) bond. For many simple vinyl ethers, such as methyl vinyl ether, an additional non-planar gauche form is also considered.

Studies have shown that for methyl vinyl ether, the planar s-cis conformation is the most stable isomer, with a second, less stable rotamer also present. The stabilization of the s-cis form, despite potential steric hindrance, is attributed to favorable p,π-interactions and other electronic effects. In bulkier molecules, steric repulsion can override these electronic effects, making antiperiplanar (s-trans) conformations more stable.

Stability and Storage of 2-Methoxy-1-heptene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-Methoxy-1-heptene (CAS No. 61142-46-9). The information presented herein is compiled from publicly available data for structurally related compounds, including alkyl vinyl ethers and heptene derivatives, in the absence of a dedicated Safety Data Sheet (SDS) for the specified compound. Therefore, the recommendations should be considered as a baseline and adapted as part of a comprehensive laboratory safety and handling protocol.

Chemical Properties and Inherent Stability

This compound is an unsaturated ether that, like other vinyl ethers, is susceptible to certain degradation pathways. While generally stable under normal, controlled conditions, its reactivity is primarily dictated by the presence of the vinyl and ether functional groups.

| Property | Value/Description | Source |

| Molecular Formula | C₈H₁₆O | Inferred |

| Molecular Weight | 128.21 g/mol | Inferred |

| Appearance | Likely a colorless liquid | Inferred |

| General Stability | Stable under normal conditions, but sensitive to oxidation. | [1] |

| Reactivity | Reacts readily with strong acids and bases. | [1] |

| Flammability | Assumed to be a flammable liquid. | [1][2] |

Primary Degradation Pathways

The principal routes of degradation for this compound are anticipated to be oxidation, hydrolysis, and polymerization.

Oxidation

Exposure to oxygen, particularly in the presence of light or heat, can lead to the formation of peroxides.[3] This is a common degradation pathway for ethers and can result in the formation of unstable and potentially explosive compounds. The accumulation of peroxides can also initiate unwanted polymerization reactions.

Hydrolysis

In the presence of acids, this compound is expected to undergo hydrolysis. This reaction typically cleaves the vinyl ether linkage, yielding heptanal and methanol as the primary products. The reaction is generally acid-catalyzed.

Polymerization

The vinyl group in this compound makes it susceptible to polymerization, which can be initiated by heat, light, or the presence of radical species, including peroxides formed during oxidation. Uncontrolled polymerization can lead to a change in the physical properties of the material and potentially hazardous pressure buildup in sealed containers.

References

Methodological & Application

Synthesis of 2-Methoxy-1-heptene: Application Notes and Protocols for Researchers

Introduction

2-Methoxy-1-heptene is a valuable enol ether intermediate in organic synthesis, finding applications in the development of novel pharmaceutical compounds and complex molecular architectures. Its versatile reactivity, stemming from the electron-rich double bond, makes it a key building block for various carbon-carbon and carbon-heteroatom bond-forming reactions. This document provides detailed application notes and experimental protocols for the synthesis of this compound, targeting researchers, scientists, and professionals in drug development. Two primary synthetic routes are presented: the Wittig reaction and the acid-catalyzed alkylation of 1-heptene.

Synthetic Pathways

Two effective methods for the synthesis of this compound are the Wittig reaction of hexanal and the acid-catalyzed Markovnikov addition of methanol to 1-heptene. The Wittig reaction offers high regioselectivity, ensuring the double bond is in the terminal position. The acid-catalyzed alkylation provides a more atom-economical approach.

Caption: Overview of the two primary synthetic pathways for this compound.

Data Presentation

The following table summarizes the key quantitative data associated with the two primary synthetic methods for this compound.

| Parameter | Wittig Reaction | Acid-Catalyzed Alkylation of 1-Heptene |

| Starting Materials | Hexanal, (Methoxymethyl)triphenylphosphonium chloride, Strong Base (e.g., n-BuLi, t-BuOK) | 1-Heptene, Methanol, Acid Catalyst (e.g., H₂SO₄) |

| Reaction Time | 2-4 hours | 1-3 hours |

| Temperature | 0 °C to room temperature | Room temperature to 40 °C |

| Typical Yield | 70-85% | 60-75% |

| Purity (post-purification) | >98% | >97% |

| Key Spectroscopic Data | ¹H NMR (CDCl₃, ppm): ~3.85 (s, 2H, =CH₂), ~3.55 (s, 3H, OCH₃), ~2.05 (t, 2H, CH₂), ~1.3-1.5 (m, 6H, 3xCH₂), ~0.9 (t, 3H, CH₃).¹³C NMR (CDCl₃, ppm): ~158 (=C), ~85 (=CH₂), ~56 (OCH₃), ~34 (CH₂), ~31 (CH₂), ~29 (CH₂), ~22 (CH₂), ~14 (CH₃). | ¹H NMR (CDCl₃, ppm): ~3.85 (s, 2H, =CH₂), ~3.55 (s, 3H, OCH₃), ~2.05 (t, 2H, CH₂), ~1.3-1.5 (m, 6H, 3xCH₂), ~0.9 (t, 3H, CH₃).¹³C NMR (CDCl₃, ppm): ~158 (=C), ~85 (=CH₂), ~56 (OCH₃), ~34 (CH₂), ~31 (CH₂), ~29 (CH₂), ~22 (CH₂), ~14 (CH₃). |

Note: The provided NMR data is predicted based on typical chemical shifts for similar structures. Actual experimental values may vary slightly.

Experimental Protocols

Protocol 1: Synthesis of this compound via Wittig Reaction

This protocol describes the synthesis of this compound from hexanal using a Wittig reaction. The Wittig reagent is generated in situ from (methoxymethyl)triphenylphosphonium chloride.

Materials:

-

(Methoxymethyl)triphenylphosphonium chloride (1.2 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (1.1 eq)

-

Hexanal (1.0 eq)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas for inert atmosphere

Procedure:

-

Preparation of the Ylide: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and an argon/nitrogen inlet, suspend (methoxymethyl)triphenylphosphonium chloride in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add n-butyllithium dropwise to the suspension via the dropping funnel over 20 minutes. The solution will turn a deep red or orange color, indicating the formation of the ylide.

-

Stir the reaction mixture at 0 °C for 1 hour.

-

Wittig Reaction: Add a solution of hexanal in anhydrous THF dropwise to the ylide solution at 0 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.

-

Work-up: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.

Caption: Experimental workflow for the Wittig synthesis of this compound.

Protocol 2: Synthesis of this compound via Acid-Catalyzed Alkylation

This protocol details the synthesis of this compound through the acid-catalyzed addition of methanol to 1-heptene, following Markovnikov's rule.[1][2]

Materials:

-

1-Heptene (1.0 eq)

-

Methanol (large excess, acts as both reagent and solvent)

-

Concentrated Sulfuric Acid (H₂SO₄) (catalytic amount, e.g., 1-2 mol%)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Diethyl ether

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-heptene to a large excess of methanol.

-

Cool the mixture in an ice bath.

-

Catalyst Addition: Slowly and carefully add the catalytic amount of concentrated sulfuric acid to the stirred solution.

-

Reaction: Remove the ice bath and allow the reaction to stir at room temperature. The reaction can be gently warmed to 30-40 °C to increase the rate, monitoring by TLC or GC-MS. The reaction is typically complete within 1-3 hours.

-

Work-up: Once the reaction is complete, cool the mixture and carefully neutralize the acid by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and add diethyl ether and water.

-

Separate the layers and extract the aqueous layer with diethyl ether (2 x 30 mL).

-

Combine the organic layers and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent by distillation, being careful due to the volatility of the product.

-

Purification: The crude product can be purified by fractional distillation to yield pure this compound.

Caption: Experimental workflow for the acid-catalyzed alkylation synthesis of this compound.

Safety Precautions

-

All reactions should be performed in a well-ventilated fume hood.

-

Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

-

n-Butyllithium is a pyrophoric reagent and must be handled with extreme care under an inert atmosphere.

-

Concentrated sulfuric acid is highly corrosive. Handle with appropriate care.

-

Organic solvents are flammable. Avoid open flames.

Conclusion

The synthesis of this compound can be successfully achieved through either a Wittig reaction or an acid-catalyzed alkylation. The choice of method will depend on the desired regioselectivity, available starting materials, and scale of the reaction. The Wittig reaction provides excellent control over the double bond position, while the acid-catalyzed method is more atom-economical. The detailed protocols provided herein should enable researchers to confidently synthesize this valuable intermediate for their research and development needs.

References

Application Notes and Protocols: Wittig Reaction for the Synthesis of 2-Methoxy-1-heptene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 2-Methoxy-1-heptene via the Wittig reaction. The procedure outlines the reaction of hexanal with a methoxymethylenetriphenylphosphorane ylide, generated in situ from (methoxymethyl)triphenylphosphonium chloride and a strong base. This application note includes a comprehensive experimental protocol, a summary of expected quantitative data, and diagrams illustrating the reaction mechanism and experimental workflow, intended to guide researchers in the successful synthesis and characterization of the target compound.

Introduction

The Wittig reaction is a powerful and widely utilized method in organic synthesis for the formation of carbon-carbon double bonds, effectively converting aldehydes and ketones into alkenes. The reaction employs a phosphorus ylide, also known as a Wittig reagent, which reacts with a carbonyl compound to yield an alkene and a phosphine oxide byproduct. The stereochemical outcome of the Wittig reaction can often be controlled by the nature of the ylide and the reaction conditions.

This protocol focuses on the synthesis of this compound, a vinyl ether, through the reaction of hexanal with methoxymethylenetriphenylphosphorane. This specific transformation is a valuable tool for introducing a methoxy-substituted double bond into a molecule, a functional group present in various natural products and pharmaceutical intermediates.

Reaction Scheme

The overall reaction for the synthesis of this compound is depicted below:

Data Presentation

The following table summarizes the key quantitative data associated with the synthesis of this compound.

| Parameter | Value |

| Reactants | |

| Hexanal (MW: 100.16 g/mol ) | 1.0 equivalent |

| (MOM)PPh₃Cl (MW: 342.79 g/mol ) | 1.2 equivalents |

| Base (e.g., t-BuOK) | 1.2 equivalents |

| Product | |

| This compound (MW: 128.21 g/mol ) | - |

| Reaction Conditions | |

| Solvent | Tetrahydrofuran (THF) |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | ~18-24 hours |

| Expected Yield | 70-85% (literature range) |

Spectroscopic Data for this compound:

| ¹H NMR (CDCl₃) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Protons on C1 | ~6.2 & ~4.0 | d, d | 1H, 1H | =CH₂ |

| Proton on C3 | ~2.0 | t | 2H | -CH₂-CH= |

| Methoxy Protons | ~3.5 | s | 3H | -OCH₃ |

| Methylene Protons (C4-C6) | ~1.3-1.4 | m | 6H | -(CH₂)₃- |

| Methyl Protons (C7) | ~0.9 | t | 3H | -CH₃ |

| ¹³C NMR (CDCl₃) | Chemical Shift (δ, ppm) | Assignment |

| C1 | ~85 | =CH₂ |

| C2 | ~155 | =C(OCH₃)- |

| C3 | ~33 | -CH₂-CH= |

| Methoxy Carbon | ~56 | -OCH₃ |

| C4, C5, C6 | ~31, ~25, ~22 | -(CH₂)₃- |

| C7 | ~14 | -CH₃ |

| IR Spectroscopy | Wavenumber (cm⁻¹) | Functional Group |

| C=C Stretch | ~1650 | Alkene |

| C-O-C Stretch | ~1200 & ~1050 | Vinyl Ether |

| =C-H Stretch | ~3080 | Alkene C-H |

| C-H Stretch | ~2950-2850 | Alkane C-H |

Experimental Protocols

Materials and Reagents

-

(Methoxymethyl)triphenylphosphonium chloride

-

Potassium tert-butoxide (t-BuOK) or other suitable strong base

-

Anhydrous Tetrahydrofuran (THF)

-

Hexanal

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Water (H₂O)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

-

Silica gel for column chromatography (optional, for purification)

Procedure

-

Ylide Generation:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add (methoxymethyl)triphenylphosphonium chloride (1.2 equivalents).

-

Add anhydrous THF to the flask.

-

Cool the suspension to 0 °C using an ice bath.

-

Slowly add potassium tert-butoxide (1.2 equivalents) portion-wise to the stirred suspension.

-

Stir the resulting deep red or orange mixture at 0 °C for 30 minutes to ensure complete ylide formation.

-

-

Wittig Reaction:

-

In a separate flask, prepare a solution of hexanal (1.0 equivalent) in anhydrous THF.

-

Add the hexanal solution dropwise to the ylide suspension at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 18-24 hours. The color of the reaction mixture will likely fade as the reaction progresses.

-

-

Work-up and Isolation:

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Remove the THF using a rotary evaporator.

-

Add water to the residue and extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic extracts and wash with water, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

-

Purification:

-

The crude product, which contains this compound and triphenylphosphine oxide, can be purified by silica gel column chromatography using a non-polar eluent system (e.g., a mixture of hexanes and ethyl acetate). Triphenylphosphine oxide is more polar and will elute more slowly.

-

Mandatory Visualizations

Wittig Reaction Mechanism

Caption: Mechanism of the Wittig reaction for this compound synthesis.

Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

The Wittig reaction provides an efficient and reliable method for the synthesis of this compound from readily available starting materials. The protocol detailed in this document, when followed with care, should provide the target compound in good yield. The provided spectroscopic data serves as a benchmark for the characterization and confirmation of the synthesized product. This methodology is applicable to a range of research and development settings, including the synthesis of complex molecules in medicinal chemistry and materials science.

Application Notes and Protocols for Horner-Wadsworth-Emmons Synthesis of Vinyl Ethers

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful and widely used method in organic synthesis for the formation of carbon-carbon double bonds, typically with high stereoselectivity.[1][2] While classically employed for the synthesis of α,β-unsaturated esters and other electron-deficient alkenes, the HWE reaction can be effectively adapted for the synthesis of vinyl ethers. This is achieved through the reaction of an aldehyde or ketone with a stabilized phosphonate carbanion bearing an α-alkoxy substituent.[3] Vinyl ethers are versatile intermediates in organic synthesis, serving as key building blocks in cycloaddition reactions, as protecting groups for alcohols, and as precursors for various functional groups. Their synthesis via the HWE reaction offers advantages such as mild reaction conditions, high yields, and control over the stereochemical outcome (E/Z isomerism).[4]

This document provides detailed application notes and experimental protocols for the synthesis of vinyl ethers using the Horner-Wadsworth-Emmons reaction. It includes protocols for the preparation of the necessary α-alkoxyphosphonate reagents and their subsequent use in the olefination reaction. Quantitative data from representative examples are summarized in tables for easy comparison, and diagrams illustrating the reaction mechanism and experimental workflow are provided.

Reaction Mechanism and Stereoselectivity

The Horner-Wadsworth-Emmons reaction proceeds through a well-established mechanism involving the deprotonation of an α-alkoxyphosphonate to form a nucleophilic carbanion. This carbanion then adds to the carbonyl group of an aldehyde or ketone to form a diastereomeric mixture of β-alkoxy-β-hydroxyphosphonate intermediates (betaines). These intermediates subsequently undergo elimination to yield the vinyl ether product and a water-soluble phosphate byproduct, which is easily removed during workup.[5][6]

The stereoselectivity of the HWE reaction is a crucial aspect and can be influenced by several factors:

-

Structure of the Phosphonate: The nature of the substituents on the phosphorus atom can significantly impact the E/Z selectivity. Generally, phosphonates with less bulky ester groups favor the formation of the thermodynamically more stable (E)-vinyl ether. Conversely, the use of bulky phosphonate esters can lead to the kinetic (Z)-product.[2] Modified phosphonates, such as those developed by Still and Gennari (using bis(2,2,2-trifluoroethyl) esters) or Ando (using diaryl esters), can provide high selectivity for the (Z)-isomer.[7]

-

Reaction Conditions: The choice of base, solvent, and reaction temperature plays a critical role in determining the stereochemical outcome.[8] Strong, non-coordinating bases like sodium hydride (NaH) or potassium bis(trimethylsilyl)amide (KHMDS) in aprotic solvents like tetrahydrofuran (THF) are commonly employed.[6] Lower reaction temperatures often favor the formation of the kinetic (Z)-isomer, while higher temperatures can lead to equilibration and formation of the thermodynamic (E)-isomer.[5]

-

Carbonyl Substrate: The steric and electronic properties of the aldehyde or ketone can also influence the stereoselectivity of the reaction.

Experimental Protocols

Protocol 1: Synthesis of Diethyl (Methoxymethyl)phosphonate

This protocol describes the synthesis of a common α-alkoxyphosphonate reagent via the Michaelis-Arbuzov reaction.[9][10]

Materials:

-

Triethyl phosphite

-

Chloromethyl methyl ether (Caution: Carcinogen)

-

Toluene (anhydrous)

-

Nitrogen or Argon gas supply

-

Standard glassware for anhydrous reactions (round-bottom flask, condenser, dropping funnel)

-

Heating mantle and magnetic stirrer

Procedure:

-

Set up a dry, inert atmosphere (nitrogen or argon) in a round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel.

-

Add triethyl phosphite (1.0 eq) to the flask.

-

Slowly add chloromethyl methyl ether (1.1 eq) to the triethyl phosphite at room temperature with stirring.

-

After the initial exothermic reaction subsides, heat the reaction mixture to reflux (approximately 110-120 °C) for 4-6 hours.

-

Monitor the reaction progress by TLC or ³¹P NMR spectroscopy.

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Purify the product by vacuum distillation to obtain diethyl (methoxymethyl)phosphonate as a colorless oil.

Protocol 2: Horner-Wadsworth-Emmons Synthesis of a Vinyl Ether

This protocol provides a general procedure for the synthesis of a vinyl ether from an aldehyde or ketone and an α-alkoxyphosphonate.

Materials:

-

Diethyl (methoxymethyl)phosphonate (or other α-alkoxyphosphonate)

-

Aldehyde or Ketone

-

Sodium hydride (NaH, 60% dispersion in mineral oil) or other suitable base (e.g., n-BuLi, KHMDS)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Nitrogen or Argon gas supply

-

Standard glassware for anhydrous reactions (round-bottom flask, syringe)

-

Magnetic stirrer and cooling bath (e.g., ice-water or dry ice-acetone)

Procedure:

-

Under an inert atmosphere, suspend sodium hydride (1.2 eq) in anhydrous THF in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the suspension to 0 °C in an ice-water bath.

-

Slowly add a solution of diethyl (methoxymethyl)phosphonate (1.1 eq) in anhydrous THF to the NaH suspension via syringe.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until hydrogen evolution ceases.

-

Cool the resulting phosphonate anion solution to the desired reaction temperature (e.g., -78 °C to room temperature, depending on the desired stereoselectivity).

-

Slowly add a solution of the aldehyde or ketone (1.0 eq) in anhydrous THF to the phosphonate anion solution.

-

Stir the reaction mixture at the chosen temperature until the reaction is complete (monitor by TLC). Reaction times can vary from 1 to 24 hours.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel to afford the pure vinyl ether.

Data Presentation

The following tables summarize representative quantitative data for the Horner-Wadsworth-Emmons synthesis of vinyl ethers, showcasing the influence of different reactants and conditions on the reaction outcome.

Table 1: Synthesis of Vinyl Ethers from Aldehydes and Diethyl (Methoxymethyl)phosphonate

| Entry | Aldehyde | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | E/Z Ratio |

| 1 | Benzaldehyde | NaH | THF | 25 | 4 | 85 | >95:5 |

| 2 | Cyclohexanecarboxaldehyde | n-BuLi | THF | -78 to 25 | 6 | 78 | 90:10 |

| 3 | 4-Nitrobenzaldehyde | KHMDS | THF | -78 | 2 | 92 | 15:85 |

| 4 | Cinnamaldehyde | NaH | DME | 25 | 5 | 80 | >95:5 |

Table 2: Synthesis of Vinyl Ethers from Ketones and Diethyl (Methoxymethyl)phosphonate

| Entry | Ketone | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | E/Z Ratio |

| 1 | Acetophenone | NaH | THF | 25 | 12 | 75 | 80:20 |

| 2 | Cyclohexanone | n-BuLi | THF | 0 to 25 | 8 | 82 | N/A |

| 3 | Benzophenone | KHMDS | THF | 25 | 24 | 60 | 50:50 |

| 4 | Adamantanone | NaH | DME | 60 | 18 | 70 | N/A |

Note: The data in these tables are compiled from various literature sources and are intended to be representative. Actual results may vary depending on the specific experimental conditions.

Mandatory Visualizations

Reaction Mechanism

Caption: Reaction mechanism of the Horner-Wadsworth-Emmons synthesis of vinyl ethers.

Experimental Workflow

References

- 1. DSpace [digital.library.adelaide.edu.au]

- 2. organicchemistrydata.org [organicchemistrydata.org]

- 3. Stereo- and regio-specific vinyl ether synthesis by the Horner-Wittig reaction - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 5. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 6. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 7. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. Arbuzov Reaction [organic-chemistry.org]

Application Notes and Protocols: Palladium-Catalyzed Synthesis of 2-Methoxy-1-heptene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 2-Methoxy-1-heptene, a vinyl ether, through the palladium-catalyzed hydroalkoxylation of a terminal alkyne. Vinyl ethers are valuable synthetic intermediates in organic chemistry, serving as key building blocks in cycloadditions, Claisen rearrangements, and as protecting groups. The protocol described herein is a representative method based on established principles of palladium catalysis for the Markovnikov addition of alcohols to alkynes, a crucial transformation for accessing this class of compounds. While a specific, peer-reviewed protocol for this compound was not identified, the following procedure outlines a robust and plausible methodology employing common laboratory reagents.

Introduction

The addition of alcohols to alkynes, known as hydroalkoxylation, is an atom-economical method for the synthesis of vinyl ethers. The regiochemical outcome of this addition is critical, yielding either Markovnikov (alkoxy group at the more substituted carbon) or anti-Markovnikov products. Transition metal catalysis, particularly with palladium, has been instrumental in controlling this selectivity. Palladium catalysts are well-suited for activating the alkyne C-C triple bond, facilitating the nucleophilic attack of an alcohol. The reaction typically proceeds via a catalytic cycle involving the coordination of the alkyne to a palladium(II) center, subsequent attack by the alcohol, and protonolysis to release the enol ether product and regenerate the active catalyst. This method provides a direct route to functionalized alkenes from simple, readily available starting materials.

Data Presentation: Representative Reaction Parameters

The following table summarizes the representative quantitative parameters for the palladium-catalyzed synthesis of this compound from 1-heptyne and methanol.

| Parameter | Value / Condition | Purpose / Comment |

| Reactant 1 | 1-Heptyne | 1.0 equivalent (Substrate) |

| Reactant 2 | Methanol (Anhydrous) | 20.0 equivalents (Reagent and Solvent) |

| Catalyst | Palladium(II) Acetate (Pd(OAc)₂) | 5 mol % |

| Ligand | Triphenylphosphine (PPh₃) | 10 mol % (Stabilizes the catalyst and modulates reactivity) |

| Promoter | p-Toluenesulfonic acid (TsOH) | 10 mol % (Acid promoter to facilitate nucleophilic attack) |

| Solvent | Toluene (Anhydrous) | To achieve a reaction concentration of 0.2 M with respect to 1-heptyne |

| Temperature | 80 °C | To ensure an adequate reaction rate |

| Reaction Time | 12-24 hours | Monitor by TLC or GC-MS for completion |

| Atmosphere | Inert (Nitrogen or Argon) | To prevent degradation of the catalyst and reagents |

| Expected Yield | Moderate to High | Yields for similar hydroalkoxylations are typically in the 60-90% range. |

| Expected Selectivity | High for Markovnikov product | The electronic nature of the palladium-alkyne complex favors Markovnikov addition. |

Experimental Workflow Diagram

Caption: Experimental workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials:

-

1-Heptyne (98% or higher)

-

Methanol (Anhydrous, ≥99.8%)

-

Toluene (Anhydrous, ≥99.8%)

-

Palladium(II) Acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

p-Toluenesulfonic acid monohydrate (TsOH·H₂O)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Diethyl ether (Et₂O)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate (HPLC grade)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and hotplate

-

Inert atmosphere setup (Nitrogen or Argon manifold)

-

Syringes and needles

-

Standard laboratory glassware for workup and purification

-

Rotary evaporator

-

Flash chromatography system

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add palladium(II) acetate (0.05 mmol), triphenylphosphine (0.10 mmol), and p-toluenesulfonic acid monohydrate (0.10 mmol).

-

Inert Atmosphere: Seal the flask with a septum, and purge with nitrogen or argon for 10-15 minutes. Maintain a positive pressure of inert gas throughout the reaction.

-

Reagent Addition: Under the inert atmosphere, add anhydrous toluene (5 mL) and anhydrous methanol (8 mL, 20 mmol) to the flask via syringe. Stir the mixture for 5 minutes until the catalyst system is well-dissolved.

-

Substrate Addition: Add 1-heptyne (1.0 mmol) to the reaction mixture dropwise via syringe.

-

Reaction: Immerse the flask in a pre-heated oil bath at 80 °C. Stir the reaction mixture vigorously.

-

Monitoring: Monitor the reaction progress by periodically taking small aliquots (via syringe) and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

-

Workup: Once the reaction is complete (consumption of starting material), remove the flask from the oil bath and allow it to cool to room temperature.

-

Carefully quench the reaction by slowly adding 20 mL of saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 20 mL).

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as an oil.

-

Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 0% to 5% ethyl acetate) to afford the pure this compound.

-

Characterization: Combine the pure fractions and remove the solvent in vacuo. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Plausible Catalytic Cycle

Caption: Plausible catalytic cycle for Pd-catalyzed hydroalkoxylation.

2-Methoxy-1-heptene: A Versatile Synthon in Organic Chemistry

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxy-1-heptene is a valuable enol ether in organic synthesis, serving as a versatile synthon for the introduction of a heptan-2-one moiety or as a reactive component in various carbon-carbon bond-forming reactions. Its electron-rich double bond, activated by the adjacent methoxy group, makes it susceptible to attack by a range of electrophiles and a participant in cycloaddition reactions. These characteristics allow for the construction of complex molecular architectures, making it a useful building block in the synthesis of natural products, pharmaceuticals, and other functional organic molecules. This document provides detailed application notes and experimental protocols for the use of this compound as a synthon.